Differential Substrate Kinetics: 2'-Deoxyadenosine vs. Adenosine for Adenosine Deaminase
2'-Deoxyadenosine exhibits a distinct kinetic profile as a substrate for adenosine deaminase (ADA) compared to adenosine. In enzyme preparations from bovine brain, the Michaelis constant (Km) for 2'-deoxyadenosine is 52 µM, compared to 40 µM for adenosine [1]. This difference in affinity is significant for studies of purine metabolism and for understanding the pathophysiology of ADA deficiency. Furthermore, in human erythrocyte ADA, the Km for 2'-deoxyadenosine was reported as 8.3 µM, while adenosine had a range of 8.9-12.9 µM, and in heart ADA, the Km was 5.3 µM vs. 6.7-12.0 µM, respectively [2]. The quantifiable difference in enzyme affinity directly impacts the rate of its deamination and its accumulation potential in cellular systems.
| Evidence Dimension | Michaelis constant (Km) for Adenosine Deaminase (ADA) |
|---|---|
| Target Compound Data | Km = 52 µM (bovine brain ADA) |
| Comparator Or Baseline | Adenosine; Km = 40 µM (bovine brain ADA) |
| Quantified Difference | ~30% higher Km for 2'-deoxyadenosine |
| Conditions | Purified adenosine deaminase from bovine brain |
Why This Matters
The quantifiably different Km value demonstrates that 2'-deoxyadenosine is not a simple metabolic analog of adenosine and will exhibit different rates of enzymatic turnover, a critical parameter for metabolic flux studies and drug development assays.
- [1] Popline. (1992). Adenosine deaminase from bovine brain: purification and partial characterization. Polish Journal of Pharmacology and Pharmacy, 44(4):373-382. View Source
- [2] Socolar. (n.d.). Adenosine deaminase activity of chicken erythrocyte and heart cytosols. View Source
